2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases such as tuberculosis .
Preparation Methods
The synthesis of 2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), resulting in good yields of the desired product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo halogenation reactions with bromine and iodine, resulting in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-tuberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, it has applications in organic synthesis and pharmaceutical chemistry, where it serves as a valuable scaffold for the development of new drugs . Its unique structure allows for various functionalizations, making it a versatile compound for research in chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. In the context of tuberculosis treatment, it is believed to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and disrupting critical metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit bacterial growth makes it a promising candidate for further research.
Comparison with Similar Compounds
2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be compared to other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which also exhibit anti-tuberculosis activity . the unique structural features of this compound, such as the presence of the pyridin-4-ylmethylideneamino group, contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-14(20-9-3-2-4-13(20)18-11)15(21)19-17-10-12-5-7-16-8-6-12/h2-10H,1H3,(H,19,21)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDJYPNDUJBCED-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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